3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine under acidic conditions.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides (e.g., bromine, chlorine) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse structural analogs.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential antibacterial and antifungal properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from proliferating, leading to their eventual death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone used to treat various bacterial infections.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific structural features, such as the presence of the 4-ethylbenzenesulfonyl group and the 3-methylpiperidin-1-yl moiety. These features may confer distinct biological activities and pharmacokinetic properties compared to other quinolones.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-17-7-9-18(10-8-17)31(29,30)23-15-26(3)21-13-22(20(25)12-19(21)24(23)28)27-11-5-6-16(2)14-27/h7-10,12-13,15-16H,4-6,11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRBQZQHGJFAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC(C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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